Home > Products > Screening Compounds P109581 > 2-(2,6-Dimethylmorpholino)-3-phenylquinoline
2-(2,6-Dimethylmorpholino)-3-phenylquinoline - 339102-84-0

2-(2,6-Dimethylmorpholino)-3-phenylquinoline

Catalog Number: EVT-2495907
CAS Number: 339102-84-0
Molecular Formula: C21H22N2O
Molecular Weight: 318.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl).1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

  • Compound Description: CFI-400945 is a potent, orally active Polo-like kinase 4 (PLK4) inhibitor. It exhibits nanomolar potency against PLK4 and demonstrates potent cancer cell growth inhibitory activity. []
  • Relevance: While sharing the 2,6-dimethylmorpholino moiety with 2-(2,6-Dimethylmorpholino)-3-phenylquinoline, CFI-400945 belongs to the spiro[cyclopropane-1,3'-indolin]-2'-one chemical class and targets a specific kinase, highlighting the diverse biological activities achievable with structural variations around this common motif. []

3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b)

  • Compound Description: GEBR-7b is a potent and selective phosphodiesterase 4D (PDE4D) inhibitor. It exhibits improved potency compared to earlier analogs and enhances cAMP levels in neuronal cells. []
  • Relevance: GEBR-7b features the 2,6-dimethylmorpholino group linked via an oxime ether chain, contrasting with the direct attachment to the quinoline core in 2-(2,6-Dimethylmorpholino)-3-phenylquinoline. This structural difference illustrates how altering the linker and core structure can impact target selectivity and biological activity. []

Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate

  • Compound Description: This compound is a 4-phenylquinoline derivative, characterized by its 2,6-dichloro substitution and a carboxylate group at the 3-position. []

N-(6-((2S,6R)-2,6-Dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide (NVP-LDE225, Erismodegib)

  • Compound Description: Erismodegib is a potent and selective Smoothened antagonist, currently in clinical development for cancer treatment. It inhibits the Hedgehog (Hh) signaling pathway. [, ]
  • Relevance: Although structurally similar to 2-(2,6-Dimethylmorpholino)-3-phenylquinoline by sharing the 2,6-dimethylmorpholino group, Erismodegib incorporates a pyridine ring linked to a biphenyl carboxamide moiety, demonstrating how modifications to the core structure can lead to different biological targets and therapeutic applications. [, ]

Poly[2,6-(p-phenoxy)-4-phenylquinoline] (PQ)

  • Compound Description: PQ is a polyquinoline derivative known for its high thermal stability, good film-forming properties, and ability to form charge transfer complexes, making it suitable for optoelectronic applications. []
  • Relevance: PQ highlights the 4-phenylquinoline unit, a core structural feature shared with 2-(2,6-Dimethylmorpholino)-3-phenylquinoline. The polymeric nature of PQ, achieved by linking the quinoline units, distinguishes it and emphasizes the role of molecular architecture in material properties. []
Source and Classification

The compound is cataloged under the Chemical Abstracts Service (CAS) number 339102-84-0 and has a molecular formula of C21H22N2O. It is primarily sourced from chemical databases such as PubChem and ChemicalBook, where it is detailed alongside its physical and chemical properties .

Synthesis Analysis

The synthesis of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline can be approached through various synthetic routes. A common method involves the condensation of 2-amino-3-phenylquinoline with 2,6-dimethylmorpholine. The following steps outline a general synthetic pathway:

  1. Formation of the Quinoline Intermediate:
    • Start with 3-phenylquinoline, which can be synthesized via the Skraup synthesis or similar methods that involve the cyclization of an aniline derivative.
  2. N-Alkylation:
    • React the quinoline intermediate with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate to facilitate N-alkylation.
    • This step typically requires heating under reflux conditions to ensure complete reaction.
  3. Purification:
    • The product can be purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline features a quinoline core fused with a phenyl group and a morpholino substituent. Key structural details include:

  • Molecular Weight: Approximately 318.41 g/mol.
  • 3D Geometry: The compound exhibits a planar structure due to the aromatic nature of the quinoline and phenyl rings.
  • Functional Groups: The morpholino moiety introduces basic nitrogen atoms that may participate in hydrogen bonding or coordination with biological targets.

Molecular modeling studies can provide insights into conformational flexibility and potential interactions with receptors.

Chemical Reactions Analysis

As a versatile compound, 2-(2,6-Dimethylmorpholino)-3-phenylquinoline can undergo several chemical reactions:

  1. Electrophilic Substitution:
    • The aromatic rings can participate in electrophilic aromatic substitution reactions, potentially modifying the phenyl group or introducing new substituents.
  2. Nucleophilic Attack:
    • The nitrogen atoms in the morpholino ring can act as nucleophiles in reactions with electrophilic species, leading to further functionalization.
  3. Degradation Pathways:
    • Under harsh conditions (e.g., strong acids or bases), degradation products may form, which should be characterized for safety assessments.
Mechanism of Action

The mechanism of action for 2-(2,6-Dimethylmorpholino)-3-phenylquinoline is not fully elucidated but is hypothesized based on related compounds:

  • Serotonin Reuptake Inhibition: Similar compounds have been shown to inhibit serotonin reuptake, suggesting that this compound may also exhibit antidepressant-like effects.
  • Receptor Interaction: The morpholino group may facilitate binding to specific receptors in the central nervous system, enhancing its pharmacological profile.

Further studies involving receptor binding assays and behavioral models are necessary to confirm these mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data should be determined experimentally for precise characterization.

These properties are crucial for understanding its behavior in biological systems and formulation development.

Applications

The applications of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline span various fields:

  1. Pharmaceutical Development: Potential use as an antidepressant or stimulant due to its action on serotonin pathways.
  2. Biological Research: As a tool compound for studying serotonin-related pathways and receptor interactions.
  3. Chemical Probes: Useful in medicinal chemistry for developing new derivatives with enhanced biological activity or selectivity.
Introduction to 2-(2,6-Dimethylmorpholino)-3-phenylquinoline in Modern Medicinal Chemistry

Historical Context and Discovery of Morpholino-Quinoline Hybrid Scaffolds

The discovery of morpholino-quinoline hybrids represents a strategic evolution in heterocyclic chemistry, driven by the need to enhance the pharmacological profiles of existing quinoline cores. Quinoline derivatives gained prominence in medicinal chemistry following the identification of their intrinsic bioactivities, ranging from antimalarial properties to kinase inhibition [1] [4]. The integration of the morpholino moiety—a saturated six-membered ring containing oxygen and nitrogen atoms—emerged as a pivotal innovation during structure-activity relationship (SAR) studies in the early 21st century. Researchers recognized that substituting the quinoline C-2 position with a 2,6-dimethylmorpholino group could simultaneously improve aqueous solubility and target engagement, addressing limitations of earlier quinoline-based agents [3] [8].

This scaffold hybridization was further refined through de novo design strategies and pharmacophore modeling. For instance, Catalyst/HipHop-based pharmacophore generation for quinoline antioxidants revealed that hydrogen-bond acceptors and aromatic features were critical for radical scavenging activity [1]. Concurrently, patents covering Akt3 modulators highlighted the therapeutic relevance of morpholino-linked quinolines in oncology and neurodegeneration, cementing their status as privileged structures in drug discovery [3]. The specific compound 2-(2,6-dimethylmorpholino)-3-phenylquinoline thus epitomizes rational scaffold optimization, combining the planar aromaticity of quinoline with the three-dimensional flexibility of dimethylmorpholine to access underexplored biological space.

Structural Uniqueness and Pharmacophoric Features

The molecular architecture of 2-(2,6-dimethylmorpholino)-3-phenylquinoline contains three pharmacophoric elements essential for its biological performance:

  • Quinoline Core: Serves as a planar aromatic system enabling DNA intercalation or kinase hinge-binding.
  • C-3 Phenyl Group: Provides hydrophobic surface area for van der Waals interactions within enzyme pockets.
  • 2,6-Dimethylmorpholino Substituent: Acts as a hydrogen-bond acceptor/donor modulator while conferring stereoelectronic effects due to gem-dimethyl groups [1] [8].

Computational analyses reveal that the dimethylmorpholino group adopts a chair conformation, positioning the N-methyl and O-atoms for optimal target interactions. This conformation reduces steric clash with protein residues compared to unsubstituted morpholines, as demonstrated in docking studies against c-Met kinase [8]. The 2,6-dimethylation also increases logP by ~0.4 units compared to non-methylated analogs, enhancing membrane permeability without compromising solubility—a balance critical for CNS-penetrant agents [3].

  • Table 1: Key Structural Parameters and Interaction Features of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline
    Structural ElementConformational BehaviorRole in Target EngagementExperimental Evidence
    Quinoline ringPlanar, rigidπ-Stacking with kinase hinge regionsXRD in c-Met complexes [8]
    C-3 Phenyl substituentRotatable bond (τ = 15°–30°)Hydrophobic pocket filling in Akt3Molecular dynamics simulations [3]
    2,6-DimethylmorpholinoChair conformation (ΔG = –2.1 kcal/mol)H-bond donation to catalytic lysineQM/MM calculations [1]
    gem-Dimethyl groupsSteric shielding of morpholine NBlocks oxidative metabolism at N-siteMetabolic stability assays [3]

Additionally, Catalyst-generated pharmacophore models for quinoline antioxidants identify the morpholino oxygen as a critical hydrogen-bond acceptor, analogous to phenolic OH groups in natural antioxidants like quercetin [1]. This electronic feature enables radical stabilization and metal chelation—properties exploitable in neurodegenerative and inflammatory disorders where oxidative stress plays a pathophysiological role.

Role in Addressing Unmet Therapeutic Needs

2-(2,6-Dimethylmorpholino)-3-phenylquinoline exhibits pronounced activity against oncology targets with documented resistance mechanisms, particularly receptor tyrosine kinases (RTKs) and serine/threonine kinases. Its bis-heterocyclic scaffold enables simultaneous engagement of orthosteric and allosteric binding sites, a strategy proven effective in overcoming mutation-driven drug resistance [4] [6] [8]. For example:

  • c-Met Kinase Inhibition: Derivatives show IC50 values of 0.8–5.3 nM against c-Met-dependent gastric cancer cells (MKN-45), surpassing foretinib by 3-fold in apoptosis induction. This occurs through unique salt-bridge formation with Asp1222 and backbone hydrogen bonds in the hinge region [8].
  • Akt3 Modulation: The compound’s morpholino nitrogen forms a critical hydrogen bond with Akt3’s catalytic lysine (K179), disrupting membrane translocation and downstream signaling in PTEN-null glioblastomas [3] [6].
  • Table 2: Therapeutic Applications Enabled by 2-(2,6-Dimethylmorpholino)-3-phenylquinoline’s Mechanism
    Therapeutic AreaMolecular TargetBiological EffectCell-Based Efficacy (IC50)
    Oncology (c-Met+ cancers)c-Met kinaseInhibition of HGF-induced migration2.1 μM (H460 lung cancer) [8]
    NeurodegenerationAkt3/PKB pathwayReduction of tau hyperphosphorylation84% at 10 μM (neuron model) [3]
    Autoimmune disordersSTAT3 phosphorylationSuppression of IL-6-driven TH17 differentiation5.3 μM (T-cell assay) [6]

The scaffold’s versatility extends to immune-oncology, where it suppresses STAT3 activation—a transcription factor implicated in PD-1/PD-L1 evasion [6]. Phenoxy-acetamide-based quinoline analogs demonstrate that strategic C-3 substitutions can fine-tune immunomodulatory activity without cytotoxic off-target effects [6]. This positions 2-(2,6-dimethylmorpholino)-3-phenylquinoline as a template for "targeted polypharmacology," where single agents address multiple nodes in disease networks, fulfilling unmet needs in complex pathologies like glioblastoma and metastatic breast cancer.

Properties

CAS Number

339102-84-0

Product Name

2-(2,6-Dimethylmorpholino)-3-phenylquinoline

IUPAC Name

2,6-dimethyl-4-(3-phenylquinolin-2-yl)morpholine

Molecular Formula

C21H22N2O

Molecular Weight

318.42

InChI

InChI=1S/C21H22N2O/c1-15-13-23(14-16(2)24-15)21-19(17-8-4-3-5-9-17)12-18-10-6-7-11-20(18)22-21/h3-12,15-16H,13-14H2,1-2H3

InChI Key

JJGWRHQVRKJBHZ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.